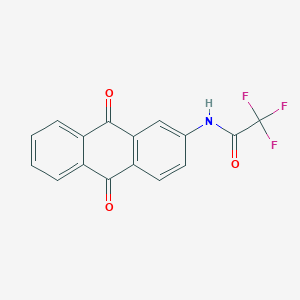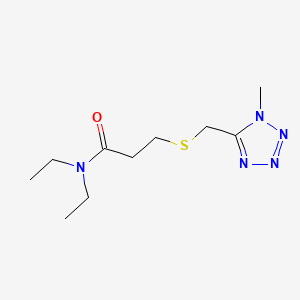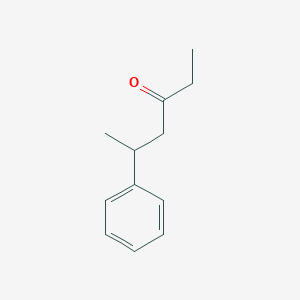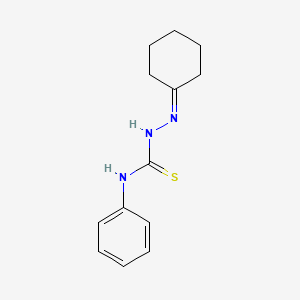
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- is a chemical compound known for its unique structure and properties It contains a hydrazinecarbothioamide core with a cyclohexylidene and phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with cyclohexanone and aniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of various intermediates and products .
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- can be compared with other similar compounds such as:
Hydrazinecarbothioamide, 2-(1-phenylethylidene): Similar structure but with a phenylethylidene group instead of cyclohexylidene.
N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinecarbothioamide: Contains a chromenyl group and is known for its biological activities.
(E)-2-[(4-chloro-2H-chromen-3-yl)methylene]-N-phenylhydrazinecarbothioamide: Contains a chlorochromenyl group and exhibits unique reactivity.
Propriétés
Numéro CAS |
80269-69-8 |
|---|---|
Formule moléculaire |
C13H17N3S |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
1-(cyclohexylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C13H17N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,16,17) |
Clé InChI |
DKPNMLOFWYWURL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC(=S)NC2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



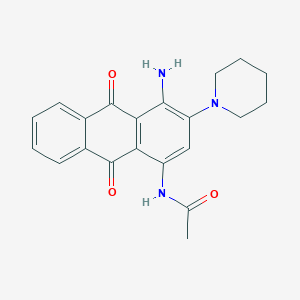
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

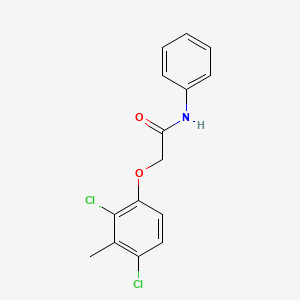
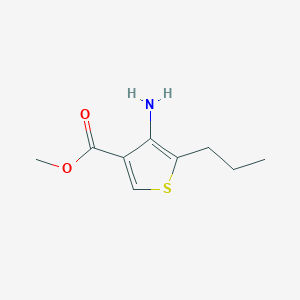

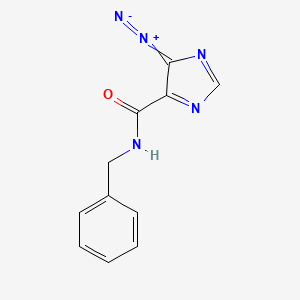
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)
